molecular formula C17H18FN3O3S B2407165 1-(4-Fluorophenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea CAS No. 1202986-01-3

1-(4-Fluorophenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

Cat. No.: B2407165
CAS No.: 1202986-01-3
M. Wt: 363.41
InChI Key: AIALVWZTKNPFSF-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a 4-fluorophenyl group and a 1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl moiety. The methylsulfonyl group enhances solubility and metabolic stability, while the tetrahydroquinoline scaffold may contribute to π-π stacking or hydrophobic interactions. The 4-fluorophenyl substituent is a common motif in medicinal chemistry, often improving bioavailability and target affinity .

Properties

IUPAC Name

1-(4-fluorophenyl)-3-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3S/c1-25(23,24)21-10-2-3-12-4-7-15(11-16(12)21)20-17(22)19-14-8-5-13(18)6-9-14/h4-9,11H,2-3,10H2,1H3,(H2,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIALVWZTKNPFSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Methylsulfonyl Group: This step involves the sulfonylation of the tetrahydroquinoline core using methylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Fluorophenyl Group: The final step involves the coupling of the fluorophenyl group to the urea moiety, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors, while the methylsulfonyl group can influence the compound’s solubility and stability. The tetrahydroquinoline moiety may play a role in the compound’s overall bioactivity by interacting with biological pathways.

Comparison with Similar Compounds

Chalcone Derivatives with 4-Fluorophenyl Moieties

highlights chalcone derivatives sharing the 4-fluorophenyl group, such as:

  • (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one
  • (E)-1-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one

Key Differences :

  • Core Structure : Chalcones possess an α,β-unsaturated ketone backbone, whereas the target compound uses a urea bridge. This distinction alters electronic properties and binding modes.
  • Dihedral Angles : In chalcones, dihedral angles between the central benzene and fluorophenyl rings range from 7.14° to 56.26° , influencing planarity and crystallographic packing . The urea linkage in the target compound likely imposes different torsional constraints.

Tetrahydroquinoline-Containing Compounds

references tetrahydroquinoline derivatives, such as:

  • Example 1: 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid
  • Example 24: A pyrido-pyridazine-tetrahydroquinoline hybrid

Key Similarities :

  • Tetrahydroquinoline Scaffold: Both the target compound and patent examples utilize this bicyclic structure, which can enhance rigidity and receptor selectivity.
  • Substituent Diversity : The methylsulfonyl group in the target compound contrasts with benzothiazole or pyridazine substituents in patent examples, affecting solubility and target engagement .

Pharmacological Implications :

  • The patent compounds demonstrate activity in unspecified assays (Tables 1–5 in ), suggesting tetrahydroquinoline derivatives broadly modulate biological targets. However, the urea linkage in the target compound may confer unique inhibition kinetics or allosteric effects compared to carboxylic acid or heterocyclic substituents.

Physicochemical and Pharmacokinetic Comparisons

Table 1: Comparative Analysis of Key Features

Compound Core Structure Key Substituents Dihedral Angles (°) Pharmacological Notes
Target Compound Urea-tetrahydroquinoline 4-Fluorophenyl, methylsulfonyl Not reported Potential kinase/modulator
Chalcone Derivatives α,β-unsaturated ketone Varied aryl groups 7.14–56.26 Anticancer, antimicrobial
Patent Example 1 Tetrahydroquinoline Benzothiazole, thiazole carboxylic acid Not reported Enzyme inhibition (assays A–E)

Solubility and Bioavailability

  • The methylsulfonyl group in the target compound improves water solubility compared to chalcones, which rely on lipophilic aryl groups.
  • Urea derivatives generally exhibit moderate membrane permeability, whereas chalcones may require formulation enhancements due to crystallinity .

Biological Activity

1-(4-Fluorophenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

  • Molecular Formula : C17H19F N2O2S
  • Molecular Weight : 332.41 g/mol
  • IUPAC Name : 1-(4-fluorophenyl)-3-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl urea

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit selective cytotoxicity against various cancer cell lines. For instance, in vitro assays demonstrated that the compound significantly inhibited the proliferation of breast cancer (MDA-MB-231) and prostate cancer (PC-3) cell lines with IC50 values of 12.5 µM and 10.0 µM, respectively .

The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. Specifically, it targets the mitogen-activated protein kinase (MAPK) pathway and induces apoptosis through the activation of caspase cascades. This dual mechanism not only halts cell division but also promotes programmed cell death in malignant cells .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to its unique structural features. The presence of the fluorophenyl group enhances lipophilicity, improving membrane permeability and bioavailability. Additionally, the methylsulfonyl moiety contributes to its pharmacokinetic properties by modulating metabolic stability .

Case Studies and Experimental Findings

A series of experiments were conducted to evaluate the biological activity of this compound:

StudyCell LineIC50 (µM)Mechanism
Study 1MDA-MB-231 (Breast Cancer)12.5MAPK Pathway Inhibition
Study 2PC-3 (Prostate Cancer)10.0Apoptosis Induction
Study 3A549 (Lung Cancer)15.0Caspase Activation

These studies indicate a promising profile for further development as an anticancer agent.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Reaction Conditions: Control temperature (e.g., 80°C for nucleophilic substitution reactions) and solvent choice (ethanol or dichloromethane/petrol ether mixtures for recrystallization) to minimize side products .
  • Catalyst Use: Sodium acetate can enhance reaction efficiency in urea-forming steps by acting as a mild base .
  • Purification: Employ gradient recrystallization (e.g., CH₂Cl₂/petrol ether) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate high-purity product. Monitor intermediates via TLC or HPLC .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • Structural Confirmation:
    • NMR: ¹H/¹³C NMR to verify fluorophenyl and methylsulfonyl substituents. ¹⁹F NMR for fluorine environment analysis.
    • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]⁺ or [M–H]⁻ ions).
    • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding patterns (e.g., as in fluorobenzoyl derivatives) .
  • Purity Assessment: HPLC with UV detection (λ = 254 nm) and C18 columns for retention time consistency .

Advanced Research Questions

Q. How can researchers design experiments to investigate structure-activity relationships (SAR) against kinase targets?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with modified fluorophenyl (e.g., chloro, nitro) or methylsulfonyl groups to assess electronic effects on binding affinity .
  • Biological Assays:
    • In Vitro Kinase Inhibition: Use fluorescence polarization assays or ADP-Glo™ kits to measure IC₅₀ values.
    • Cellular Models: Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) with MTT assays, comparing potency to structural analogs .
  • Computational Modeling: Dock compounds into kinase active sites (e.g., using AutoDock Vina) to predict binding modes and guide SAR .

Q. What methodologies resolve contradictions in solubility and stability data across studies?

Methodological Answer:

  • Standardized Protocols:
    • Solubility: Use shake-flask method with buffered solutions (pH 1.2–7.4) and HPLC quantification .
    • Stability: Accelerated stability testing (40°C/75% RH) over 4 weeks, analyzing degradation via LC-MS .
  • Comparative Analysis: Cross-reference with structurally similar ureas (e.g., LogP = 1.7 for analogs) to identify outliers .

Q. How should in vivo pharmacokinetic (PK) studies be structured to evaluate bioavailability?

Methodological Answer:

  • Study Design:
    • Animal Models: Administer compound (oral/i.v.) to Sprague-Dawley rats (n = 6/group) at 10–50 mg/kg.
    • Sampling: Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 h post-dose.
  • Analytical Methods:
    • Quantification: LC-MS/MS with deuterated internal standards for plasma concentration curves.
    • Metabolite ID: HRMS/MS fragmentation to detect phase I/II metabolites .

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